N'-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)-N,N-dimethylformimidamide typically involves the reaction of 1-ethyl-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)-N,N-dimethylformimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aminopyrimidine: A class of compounds that includes pyrimidine substituted by at least one amino group.
Ethyl 4-oxo-1-piperidinecarboxylate: Another compound with a similar structural motif.
Uniqueness
N’-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)-N,N-dimethylformimidamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
N'-(1-ethyl-2-oxopyrimidin-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H14N4O/c1-4-13-6-5-8(11-9(13)14)10-7-12(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
FQHDHLLWVOPVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=NC1=O)N=CN(C)C |
Origin of Product |
United States |
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